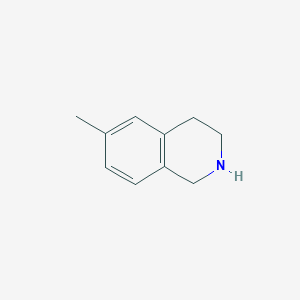

6-Methyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOUGGPGOWRLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448297 | |

| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-76-2 | |

| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed analytical characterization of a key derivative, 6-Methyl-1,2,3,4-tetrahydroisoquinoline. We will explore two primary and robust synthetic routes: the Pictet-Spengler reaction and the Bischler-Napieralski synthesis followed by reduction. The causality behind experimental choices, detailed step-by-step protocols, and a full suite of characterization data (NMR, MS, IR) are presented to equip researchers with the practical knowledge required for its successful preparation and validation.

Introduction: The Significance of the 6-Methyl-THIQ Scaffold

1,2,3,4-Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous alkaloids and have been instrumental in the development of drugs targeting a range of conditions, from neurodegenerative diseases to cancer.[1][2] The methylation of the aromatic ring, as in this compound, significantly influences the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Understanding its synthesis is fundamental for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery. This document serves as a field-proven guide to its synthesis and rigorous characterization.

Synthetic Strategies: Pathways to the Core Structure

The construction of the THIQ ring system can be achieved through several classic organic reactions. We will focus on the two most reliable and widely adopted methods, explaining the mechanistic principles that ensure their success.

Method A: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a highly efficient one-pot method for synthesizing THIQs. It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (ring closure).[3][4][5]

Causality and Mechanistic Insight: The reaction begins with the formation of a Schiff base from the β-arylethylamine and an aldehyde (in this case, formaldehyde).[3] An acid catalyst is crucial as it protonates the Schiff base to form a highly electrophilic iminium ion.[4] The aromatic ring, activated by the electron-donating methyl group at the para-position, then acts as a nucleophile, attacking the iminium ion to close the ring.[3] This electrophilic ring closure is the key step. A final deprotonation step re-aromatizes the benzene ring, yielding the stable THIQ product.[4]

Diagram: Pictet-Spengler Reaction Mechanism

Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Synthesis

-

Reaction Setup: To a solution of 2-(4-methylphenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., toluene or water), add an aqueous solution of formaldehyde (37%, 1.1 eq).

-

Acid Catalysis: Slowly add a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid (TFA), and heat the mixture to reflux (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Basify the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >10.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method B: Bischler-Napieralski Reaction and Subsequent Reduction

This two-step approach first involves the cyclodehydration of a β-phenethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[6][7] This method is particularly useful when the corresponding amide is readily available.

Causality and Mechanistic Insight: The synthesis begins with the acylation of 2-(4-methylphenyl)ethanamine with a formylating agent to produce N-[2-(4-methylphenyl)ethyl]formamide. In the key Bischler-Napieralski step, a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) activates the amide carbonyl group, facilitating an intramolecular electrophilic attack on the electron-rich aromatic ring to form a cyclic intermediate.[8][9] Elimination yields a 3,4-dihydroisoquinolinium species. In the second stage, a reducing agent such as sodium borohydride (NaBH₄) is introduced. The hydride attacks the imine carbon (C=N bond) of the dihydroisoquinoline, reducing it to the corresponding amine and yielding the final tetrahydroisoquinoline product.[9][10]

Diagram: Bischler-Napieralski & Reduction Pathway

Caption: Two-step synthesis via Bischler-Napieralski and reduction.

Experimental Protocol: Bischler-Napieralski & Reduction

-

Amide Formation: Prepare N-[2-(4-methylphenyl)ethyl]formamide from 2-(4-methylphenyl)ethanamine and a formylating agent (e.g., ethyl formate).

-

Cyclization (Bischler-Napieralski): Dissolve the amide (1.0 eq) in a dry, non-protic solvent like acetonitrile or toluene. Add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise at 0 °C. After the addition, allow the mixture to reflux until TLC indicates the consumption of the starting amide.

-

Work-up (Cyclization): Carefully quench the reaction by pouring it onto crushed ice. Basify with a strong base (e.g., aqueous NaOH) and extract with an organic solvent (e.g., DCM). Dry the organic extracts and concentrate to yield the crude 6-Methyl-3,4-dihydroisoquinoline.

-

Reduction: Dissolve the crude dihydroisoquinoline in a protic solvent like methanol or ethanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄, ~2.0 eq) portion-wise.

-

Work-up (Reduction): Stir the reaction at room temperature until the imine is fully reduced (monitor by TLC). Quench the reaction by adding water, and remove the solvent under reduced pressure. Extract the product into an organic solvent, dry, and concentrate.

-

Final Purification: Purify the final product by flash column chromatography on silica gel.

Purification and Isolation

For both synthetic routes, the final purification step is critical for obtaining an analytically pure sample.

-

Flash Column Chromatography: This is the most common method. A gradient of ethyl acetate in hexanes, or methanol in dichloromethane, is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

-

Acid-Base Extraction: As a basic amine, the product can be selectively extracted. Dissolving the crude material in an organic solvent and washing with dilute acid (e.g., 1M HCl) will move the protonated product to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure amine.[11]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 42923-76-2 | [12] |

| Molecular Formula | C₁₀H₁₃N | [12][13][14] |

| Molecular Weight | 147.22 g/mol | [12][13][14] |

| Appearance | White to yellow solid/powder | [15] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are detailed below.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~6.8-7.0 | m | 3H | Ar-H |

| C1-H₂ | ~3.9-4.1 | s | 2H | Ar-CH₂-N |

| C4-H₂ | ~2.8-3.0 | t | 2H | Ar-CH₂-CH₂ |

| C3-H₂ | ~2.6-2.8 | t | 2H | CH₂-CH₂-N |

| Methyl | ~2.2-2.3 | s | 3H | Ar-CH₃ |

| Amine | ~1.8-2.5 | br s | 1H | N-H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Aromatic (quaternary) | ~145, 134, 132 | Ar-C |

| Aromatic (CH) | ~129, 127, 125 | Ar-CH |

| C1 | ~47 | Ar-CH₂-N |

| C3 | ~43 | CH₂-CH₂-N |

| C4 | ~29 | Ar-CH₂-CH₂ |

| Methyl | ~21 | Ar-CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.[16]

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 147.10 (for [M]⁺), 148.11 (for [M+H]⁺).[14]

-

Key Fragmentation: A characteristic fragmentation pattern for tetrahydroquinolines involves the loss of a hydrogen atom from the carbon adjacent to the nitrogen, leading to a stable iminium ion. Therefore, a prominent peak at m/z = 146 (M-1) is expected.[17] Another significant fragment may appear at m/z = 132, corresponding to the loss of a methyl radical (M-15).[17]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2800-3000 | C-H Stretch | Aliphatic C-H |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

Reference spectra can be found in various databases.[14][18][19][20][21]

Diagram: Overall Experimental Workflow

Caption: High-level workflow from synthesis to final product validation.

Conclusion

This guide has detailed two robust and mechanistically distinct pathways for the synthesis of this compound. The Pictet-Spengler reaction offers an elegant and atom-economical one-pot synthesis, while the Bischler-Napieralski route provides a reliable two-step alternative. By understanding the chemical principles behind these methods and adhering to the rigorous purification and characterization protocols outlined, researchers can confidently prepare this valuable scaffold for applications in medicinal chemistry and drug development. The provided spectral data serves as a benchmark for the validation of the final compound's identity and purity.

References

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Advanced Organic Chemistry: Reactions and Mechanisms. Cambridge University Press. Retrieved from [Link]

-

Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

- Shaik, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Retrieved from [Link]

-

Arjunan, V., et al. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

6-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). Scent.vn. Retrieved from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved from [Link]

-

Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Retrieved from [Link]

-

6-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. Retrieved from [Link]

-

6-Methyl-1,2,3,4-tetrahydroquinoline - Optional[Vapor Phase IR]. (n.d.). SpectraBase. Retrieved from [Link]

-

6-Methyl-1,2,3,4-tetrahydroquinoline - Optional[FTIR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. (2015). Synform. Retrieved from [Link]

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. name-reaction.com [name-reaction.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. prepchem.com [prepchem.com]

- 12. scbt.com [scbt.com]

- 13. scent.vn [scent.vn]

- 14. 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | TCI AMERICA [tcichemicals.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) IR Spectrum [m.chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydroisoquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ) is a heterocyclic amine that belongs to the tetrahydroisoquinoline class of compounds. This structural motif is a key component in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic placement of a methyl group on the benzene ring at the 6-position influences the molecule's electronic properties and its interactions with biological targets, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly in the realm of drug discovery for neurological disorders.

Chemical and Physical Properties

This compound is a secondary amine with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . While detailed experimental data for the free base is not extensively documented in readily available literature, its hydrochloride salt is commercially available as an off-white solid, which suggests the free base is likely a liquid or low-melting solid with limited water solubility. The hydrochloride salt form is often utilized to enhance solubility in aqueous media for biological assays.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 42923-76-2 | |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| Appearance (Hydrochloride Salt) | Off-white solid | |

| Storage Conditions (Hydrochloride Salt) | 0-8°C |

Synthesis of this compound

The most common and versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, the logical starting materials would be 2-(4-methylphenyl)ethanamine (4-methylphenethylamine) and formaldehyde.

.

The general mechanism for the Pictet-Spengler reaction involves the formation of a Schiff base from the amine and aldehyde, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The methyl group at the 4-position of the phenethylamine starting material directs the cyclization to the 6-position of the resulting tetrahydroisoquinoline.

Caption: Pictet-Spengler synthesis of 6-Me-THIQ.

Experimental Protocol: Pictet-Spengler Synthesis of this compound

Materials:

-

2-(4-methylphenyl)ethanamine (4-methylphenethylamine)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)ethanamine in a suitable solvent (e.g., water or ethanol).

-

Addition of Reagents: To the stirred solution, add an equimolar amount of formaldehyde. Slowly and carefully add concentrated hydrochloric acid or trifluoroacetic acid to catalyze the reaction.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a solution of sodium hydroxide until the pH is basic.

-

Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Due to the scarcity of published experimental spectra for this compound, the following are predicted key spectroscopic features based on its structure and data from analogous compounds. It is crucial to obtain experimental data for unambiguous identification.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring.

-

CH₂ Protons (positions 1, 3, and 4): Aliphatic signals in the range of δ 2.5-4.5 ppm, likely appearing as multiplets or triplets.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

Methyl Protons: A singlet around δ 2.3 ppm corresponding to the methyl group at the 6-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Aliphatic Carbons (C1, C3, C4): Signals in the upfield region (δ 20-60 ppm).

-

Methyl Carbon: A signal around δ 20 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak at m/z = 147, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns for tetrahydroisoquinolines, often involving the loss of substituents from the heterocyclic ring.

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of more complex molecules. The secondary amine at the 2-position is a key functional group that can undergo various chemical transformations, including alkylation, acylation, and arylation, allowing for the introduction of diverse substituents.

Caption: Key reactions of the 6-Me-THIQ scaffold.

The primary interest in this compound and its derivatives lies in their potential as therapeutic agents, particularly in the field of neuroscience. The tetrahydroisoquinoline core is structurally similar to several endogenous neurochemicals and has been investigated for its interaction with various receptors and enzymes in the central nervous system.

Neuroprotective Potential

A significant area of research for tetrahydroisoquinoline derivatives is in the context of neurodegenerative diseases such as Parkinson's disease. Some studies suggest that certain endogenous and synthetic tetrahydroisoquinolines may exhibit neuroprotective properties. This has led to the exploration of compounds like this compound as starting points for the development of novel drugs aimed at slowing or preventing neuronal damage.

Building Block for Bioactive Molecules

The ability to functionalize the this compound scaffold at the nitrogen atom, and potentially at other positions, makes it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its structural rigidity and defined stereochemistry can be exploited to design ligands with high affinity and selectivity for specific biological targets.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. While a comprehensive set of experimentally determined physical and spectroscopic data is not widely available, its synthesis via the Pictet-Spengler reaction provides a reliable route to access this important scaffold. The demonstrated utility of the tetrahydroisoquinoline core in neuroscience research underscores the importance of further investigation into the properties and applications of its derivatives. As a key building block, this compound will likely continue to play a role in the design and synthesis of novel therapeutic agents for a range of diseases.

References

-

Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 6-Methyl-1,2,3,4-tetrahydroisoquinoline (6-Me-THIQ). While direct, publicly archived experimental spectra for this specific derivative are not abundant, this document leverages foundational spectroscopic principles and data from the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and related analogs to present a robust, predictive, and instructional overview. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of substituted tetrahydroisoquinolines, a scaffold of significant interest in medicinal chemistry.[1]

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural products, forming the backbone of numerous biologically active alkaloids.[1] These compounds exhibit a wide array of pharmacological activities, making their synthesis and characterization a critical aspect of drug discovery. This compound, a derivative with a methyl substituent on the aromatic ring, presents a unique subject for spectroscopic analysis. The precise characterization of such analogs is paramount for confirming identity, assessing purity, and understanding structure-activity relationships (SAR).

This guide provides the theoretical and practical framework necessary to acquire and interpret the NMR, IR, and MS data for 6-Me-THIQ. By grounding our predictions in the verified data of the parent THIQ molecule, we offer a scientifically rigorous approach to its characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 6-Me-THIQ, ¹H and ¹³C NMR will provide unambiguous information about its carbon skeleton and the chemical environment of every proton.

Foundational Principles & Predictive Analysis

The structure of 6-Me-THIQ can be divided into two regions: the aliphatic heterocyclic ring and the substituted aromatic ring.

-

Aliphatic Region (C1, C3, C4, N-H): The protons on C1, C3, and C4 will appear as multiplets in the upfield region of the ¹H NMR spectrum, typically between 2.5 and 4.5 ppm. The C-H protons adjacent to the nitrogen (C1 and C3) will be the most deshielded in this region. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.[2]

-

Aromatic Region (C5, C7, C8, and Methyl Group): The introduction of a methyl group at the C6 position breaks the symmetry of the benzene ring seen in the parent THIQ. The methyl group is weakly electron-donating, which causes a slight shielding effect (an upfield shift) on the ortho (C5, C7) and para (C8a, not protonated) positions.[3][4] Consequently, the signals for H5 and H7 will appear slightly upfield compared to their counterparts in unsubstituted THIQ. The methyl protons themselves will give rise to a characteristic singlet at approximately 2.3 ppm.

Predictive Data based on 1,2,3,4-Tetrahydroisoquinoline (THIQ) Data:

| Assignment | THIQ ¹³C Shift (ppm, CDCl₃) [5] | Predicted 6-Me-THIQ ¹³C Shift (ppm) | THIQ ¹H Shift (ppm, CDCl₃) [6] | Predicted 6-Me-THIQ ¹H Shift (ppm) | Predicted Multiplicity |

| C1 | 47.1 | ~47 | ~4.1 | ~4.1 | s (2H) |

| C3 | 42.9 | ~43 | ~3.2 | ~3.2 | t (2H) |

| C4 | 29.2 | ~29 | ~2.8 | ~2.8 | t (2H) |

| C4a | 134.8 | ~133 | - | - | - |

| C5 | 126.5 | ~127 | ~7.1 | ~7.0 | d |

| C6 | 125.6 | ~136 | ~7.1 | - | - |

| C7 | 125.5 | ~126 | ~7.1 | ~7.0 | s |

| C8 | 128.8 | ~129 | ~7.1 | ~7.1 | d |

| C8a | 135.5 | ~134 | - | - | - |

| -CH₃ | - | ~21 | - | ~2.3 | s (3H) |

| N-H | - | - | ~2.0 (broad) | ~2.0 (broad) | br s (1H) |

Note: Predicted values are estimates. Actual experimental values may vary.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-Me-THIQ sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Run a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks, confirming the connectivity of the aliphatic protons.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

-

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations, which is crucial for assigning the quaternary carbons and confirming the position of the methyl group.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Foundational Principles & Predictive Analysis

The IR spectrum of 6-Me-THIQ is expected to be dominated by absorptions corresponding to its key functional groups. It will be very similar to the spectrum of the parent THIQ, with additional bands related to the methyl group.

-

N-H Stretch: As a secondary amine, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. This peak is typically sharp and of medium intensity.[2][7]

-

C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹ (~3010-3100 cm⁻¹). Aliphatic C-H stretches from the heterocyclic ring and the methyl group will appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[8]

-

C=C Aromatic Stretch: Benzene ring stretching vibrations will produce a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ region.[8]

-

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range.[9]

-

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 680-900 cm⁻¹ region can be indicative of the aromatic substitution pattern.

Caption: Key IR vibrational modes for 6-Me-THIQ.

Predicted IR Absorptions for 6-Me-THIQ:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1335 | Medium |

| Aromatic C-H OOP Bending | 680 - 900 | Strong |

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid or liquid 6-Me-THIQ sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scanning: Collect the spectrum. Typically, 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is sufficient.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 6-Me-THIQ, it will confirm the molecular weight and provide structural information based on its fragmentation pattern.

Foundational Principles & Predictive Analysis

Using a technique like Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound. The molecular weight of 6-Me-THIQ (C₁₀H₁₃N) is 147.22 g/mol . Therefore, the molecular ion peak is expected at m/z = 147 .

The molecular ion is often unstable and will fragment in predictable ways. For tetrahydroisoquinolines, the most characteristic fragmentation pathway involves the loss of a hydrogen atom from the carbon adjacent to the nitrogen (C1), a process known as alpha-cleavage. This results in a highly stable, resonance-stabilized iminium cation.[10]

-

Primary Fragmentation: Loss of a hydrogen radical (•H) from the molecular ion to form the [M-1]⁺ fragment. This is often the base peak (the most intense peak) in the spectrum.

-

M⁺• (m/z 147) → [M-H]⁺ (m/z 146) + •H

-

Caption: Primary fragmentation pathway of 6-Me-THIQ.

Predicted Mass Spectrum Data for 6-Me-THIQ:

| m/z | Relative Intensity | Identity |

| 147 | High | Molecular Ion [M]⁺• |

| 146 | Very High (Base Peak) | [M-H]⁺ |

| 132 | Medium | [M-CH₃]⁺ |

| 118 | Medium | Further fragmentation |

Experimental Protocol: MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven temperature with a ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation and elution of the compound.

-

-

MS Method (Electron Ionization):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use a standard electron energy of 70 eV for ionization.

-

Set the mass analyzer to scan a suitable range, for example, m/z 40-400.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of 6-Me-THIQ. Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Summary of Spectroscopic Data

This guide provides a predictive but scientifically grounded spectroscopic profile for this compound based on established principles and data from analogous structures.

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic: Three signals (~7.0-7.1 ppm). Aliphatic: Multiplets at ~4.1, 3.2, 2.8 ppm. Methyl: Singlet at ~2.3 ppm. NH: Broad singlet ~2.0 ppm. |

| ¹³C NMR | Aromatic: Six signals (~126-136 ppm). Aliphatic: Three signals (~29, 43, 47 ppm). Methyl: One signal (~21 ppm). |

| IR | Sharp N-H stretch (~3350 cm⁻¹), Aromatic/Aliphatic C-H stretches (~2850-3100 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| MS (EI) | Molecular Ion (M⁺•): m/z 147. Base Peak ([M-H]⁺): m/z 146. |

The methodologies and interpretations presented herein constitute a complete framework for the empirical verification and characterization of this compound and can be extended to other novel derivatives within this important chemical class.

References

-

Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]

-

Li, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 834. [Link]

-

ResearchGate. (n.d.). The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). Retrieved from ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2025). How Aromaticity Affects Chemical Shift in NMR Spectroscopy. YouTube. [Link]

-

ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

-

MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1505. [Link]

-

ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline 13C NMR. [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Biological Activity of 6-Methyl-1,2,3,4-tetrahydroisoquinoline and Its Analogs

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] This guide focuses on a specific derivative, 6-Methyl-1,2,3,4-tetrahydroisoquinoline, and its analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action of this important class of molecules. The THIQ nucleus is a core component of many alkaloids and has been extensively studied for its diverse pharmacological properties, including antitumor, antibacterial, antiviral, and neuroprotective effects.[1][2][3][4]

Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the 1,2,3,4-tetrahydroisoquinoline core is a cornerstone of synthetic organic chemistry, with several named reactions being pivotal. Understanding these synthetic routes is crucial for the generation of diverse analogs for biological screening.

Pictet-Spengler Condensation

The Pictet-Spengler reaction is a classic and widely used method for synthesizing THIQ derivatives.[1] It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1]

A generalized mechanism involves the initial formation of a Schiff base (iminium ion) from the condensation of the phenylethylamine and the aldehyde.[1] Subsequent intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion, followed by deprotonation, yields the tetrahydroisoquinoline ring system.[1]

Experimental Protocol: Pictet-Spengler Synthesis of a 1-Substituted THIQ Derivative

Objective: To synthesize a 1-substituted 1,2,3,4-tetrahydroisoquinoline derivative.

Materials:

-

2-(3,4-dimethoxyphenyl)ethylamine

-

Aldehyde (e.g., acetaldehyde)

-

Brønsted or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reactant Dissolution: Dissolve the 2-(3,4-dimethoxyphenyl)ethylamine and the aldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Slowly add the acid catalyst to the reaction mixture. The choice of acid and solvent can significantly influence the reaction yield and purity.

-

Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 1-substituted THIQ.

Rationale: The use of an acid catalyst is essential to activate the imine for the intramolecular cyclization, which is the key ring-forming step.[1] The choice of substituents on both the phenylethylamine and the aldehyde allows for the generation of a diverse library of THIQ analogs.

Bischler-Napieralski Cyclization

Another important method for the synthesis of dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines, is the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride.

Experimental Workflow: Bischler-Napieralski Synthesis

Caption: Workflow for Bischler-Napieralski synthesis of THIQs.

Biological Activities of this compound and Analogs

The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[1][2][3]

Neuropharmacological Activity

A significant area of research for THIQ analogs has been in the field of neuroscience.

-

Dopamine Receptor Ligands: Certain 1-phenyl-1,2,3,4-tetrahydroisoquinolines have been investigated as D1 dopamine antagonists.

-

NMDA Receptor Modulation: A series of tetrahydroisoquinoline analogs have been identified as positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, with some showing selectivity for GluN2B-containing receptors.[5] Structure-activity relationship studies revealed that the S-(-) enantiomer is active at GluN2B, GluN2C, and/or GluN2D subunits, while the R-(+) enantiomer is only active at GluN2C/D subunits.[5]

-

Neuroprotection: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine, has demonstrated neuroprotective properties.[6] Its mechanism of action is thought to involve monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system.[6]

Anticancer Activity

The THIQ nucleus is present in several antitumor antibiotics.[1] Synthetic analogs have also shown promising anticancer activity.

-

DHFR and CDK2 Inhibition: Novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), showing moderate to strong anti-cancer activity against lung and breast cancer cell lines.[7]

-

KRas Inhibition and Anti-Angiogenesis: Tetrahydroisoquinoline derivatives have been designed as anti-angiogenesis and anti-cancer agents, with some compounds exhibiting significant inhibition of KRas.[4]

-

Multidrug Resistance (MDR) Reversal: 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied as P-glycoprotein (P-gp) modulators to reverse multidrug resistance in cancer cells.[8]

Antimicrobial and Antiparasitic Activity

THIQ analogs have demonstrated activity against a range of pathogens.

-

Antibacterial Activity: Novel THIQ derivatives have been evaluated for their antibacterial properties against various pathogenic bacterial strains.[1]

-

Antitubercular Activity: A series of 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of Mycobacterium tuberculosis in culture.[9] Structure-activity relationship studies indicated that lipophilicity and the nature of substituents at various positions are crucial for activity.[9]

-

Anti-HIV Activity: Certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been designed and evaluated as HIV-1 reverse transcriptase inhibitors.[3][10]

-

Antimalarial Activity: 1-Aryl-6-hydroxy-THIQ analogs have exhibited potent antimalarial activity against Plasmodium falciparum.[10]

Other Biological Activities

The diverse pharmacology of THIQs extends to other areas:

-

Catechol O-Methyltransferase (COMT) Inhibition: 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have been evaluated as substrates and inhibitors of COMT.[11]

-

PDE4 Inhibition: Tetrahydroisoquinoline derivatives have been designed as potential inhibitors of phosphodiesterase 4 (PDE4).[3]

-

Anticonvulsant Activity: Some 1,2,3,4-tetrahydroisoquinoline-1-ones have been synthesized and investigated as anticonvulsant agents.[3]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is paramount in medicinal chemistry for optimizing lead compounds.

| Compound Class | Modification | Effect on Biological Activity | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Hydroxyl substitutions | Decreased neurotoxicity | [12] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methoxyl substitutions | Increased neurotoxicity | [12] |

| Tetrahydroisoquinoline NMDA Modulators | S-(-) enantiomer | Active at GluN2B, GluN2C, and/or GluN2D subunits | [5] |

| Tetrahydroisoquinoline NMDA Modulators | R-(+) enantiomer | Active only at GluN2C/D subunits | [5] |

| 5,8-Disubstituted Tetrahydroisoquinolines (Antitubercular) | Large substituents at 5-position (e.g., Bn) | Well-tolerated | [9] |

| 5,8-Disubstituted Tetrahydroisoquinolines (Antitubercular) | N-methylpiperazine as 8-substituent | Preferred for activity | [9] |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Methyl substituents at 2 or 4 positions | Eliminated norepinephrine depleting activity | [11] |

Logical Relationship: SAR in Antitubercular THIQs

Caption: SAR for antitubercular tetrahydroisoquinolines.[9]

Mechanism of Action

The diverse biological activities of THIQ analogs are a result of their interaction with various molecular targets.

-

Enzyme Inhibition: As seen with COMT, DHFR, CDK2, and HIV reverse transcriptase, THIQ derivatives can act as inhibitors of key enzymes involved in various physiological and pathological processes.[3][7][10][11]

-

Receptor Modulation: THIQs can function as ligands for G-protein coupled receptors (GPCRs) and ion channels, such as dopamine and NMDA receptors, thereby modulating neuronal signaling.[5]

-

Interference with Protein-Protein Interactions: Some THIQ derivatives have been designed to inhibit the interaction between HIV-1 integrase and the human LEDGF/p75 protein.[3]

-

ATP Synthase Inhibition: Certain antitubercular THIQs have shown modest inhibition of mycobacterial ATP synthase.[9]

Conclusion

This compound and its analogs represent a rich and versatile class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological profiles, making them attractive scaffolds for drug discovery efforts targeting a multitude of diseases, from neurological disorders to cancer and infectious diseases. The continued exploration of the chemical space around the THIQ nucleus, guided by robust structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds significant promise for the development of novel therapeutics.

References

- 6-Methyl-1,2,3,4-tetrahydroquinoline - Benchchem. (URL: )

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])

-

Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed. (URL: [Link])

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])

-

study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. (URL: [Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. (URL: [Link])

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers - ResearchGate. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (URL: [Link])

-

1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - ResearchGate. (URL: [Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (URL: [Link])

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

"6-Methyl-1,2,3,4-tetrahydroisoquinoline as a monoamine oxidase (MAO) inhibitor"

An In-Depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydroisoquinoline as a Monoamine Oxidase (MAO) Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (6-Me-THIQ) as a potential inhibitor of monoamine oxidase (MAO). The tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore found in numerous biologically active compounds, and its derivatives have shown significant promise in neuropharmacology.[1][2] This document delves into the foundational principles of MAO inhibition, the structure-activity relationship (SAR) of THIQ analogs, detailed experimental protocols for assessing inhibitory activity, and the potential therapeutic implications of 6-Me-THIQ. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this class of compounds.

Introduction: Monoamine Oxidase as a Therapeutic Target

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes bound to the outer membrane of mitochondria, responsible for the oxidative deamination of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and various xenobiotic amines.[3][4] Two primary isoforms exist, MAO-A and MAO-B, which are distinguished by their substrate specificity, inhibitor sensitivity, and tissue distribution.[5]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety disorders.[6][7]

-

MAO-B: Primarily metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease and are being investigated for Alzheimer's disease.[3][7]

The inhibition of MAO increases the synaptic availability of these key neurotransmitters, making MAO a critical target for drug discovery in neurology and psychiatry.[6][8] The development of both selective and non-selective, as well as reversible and irreversible, inhibitors has provided a versatile toolkit for modulating monoaminergic systems.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif in a vast number of natural and synthetic compounds with diverse pharmacological activities.[1][9] A notable endogenous derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been identified in the mammalian brain and is characterized as a neuroprotective, reversible inhibitor of both MAO-A and MAO-B.[10][11] This precedent establishes a strong rationale for investigating other substituted THIQ analogs, such as 6-Me-THIQ, for similar activity.

Chemical Structure of this compound

The structure of 6-Me-THIQ features the core THIQ bicycle with a methyl group substitution at the 6-position of the aromatic ring. This modification is expected to influence the molecule's electronic properties and steric interactions within the MAO active site.

Caption: Chemical structure of this compound.

Structure-Activity Relationship (SAR) Insights

While direct kinetic data for 6-Me-THIQ is sparse in the literature, extensive SAR studies on related THIQ analogs allow for informed predictions.[1][12]

-

The THIQ Core: The nitrogen atom within the heterocyclic ring is crucial for interacting with the active site of MAO.

-

Aromatic Ring Substitution: The position and nature of substituents on the aromatic ring significantly modulate potency and selectivity. For the closely related 1-Me-THIQ, the methyl group at the 1-position contributes to its inhibitory profile.[11] A methyl group at the 6-position, as in 6-Me-THIQ, is anticipated to enhance lipophilicity, potentially improving access to the enzyme's hydrophobic active site.

-

Reversibility: Unlike irreversible "suicide" inhibitors that form a covalent bond with the FAD cofactor of MAO, THIQ derivatives like 1MeTIQ typically act as reversible, competitive inhibitors.[8][11] This mode of action is often associated with a more favorable safety profile, particularly concerning the "cheese effect" linked to irreversible MAO-A inhibition.[7]

Mechanism of Action: Inhibition of the MAO Catalytic Cycle

MAO catalyzes the oxidation of amines to their corresponding aldehydes, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts.[13] A competitive inhibitor like 6-Me-THIQ is hypothesized to bind to the enzyme's active site, preventing the substrate from binding and thereby halting the catalytic cycle.

Caption: Competitive inhibition of the MAO catalytic cycle by 6-Me-THIQ.

Experimental Protocol: In Vitro MAO Inhibition Assay

To quantitatively assess the inhibitory potential of 6-Me-THIQ, a robust and validated in vitro assay is essential. The following protocol is a synthesized methodology based on established, industry-standard fluorometric assays.[3][13][14]

Principle of the Assay

This protocol utilizes kynuramine, a non-specific substrate for both MAO-A and MAO-B.[5] The deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent metabolite. The rate of fluorescence increase is directly proportional to MAO activity. The potency of an inhibitor is determined by measuring the reduction in this rate at various inhibitor concentrations, from which an IC₅₀ (half-maximal inhibitory concentration) value is calculated.

Materials and Reagents

-

Test Compound: this compound

-

Enzymes: Recombinant human MAO-A and MAO-B (e.g., Supersomes™)[3]

-

Substrate: Kynuramine dihydrobromide

-

Positive Controls: Clorgyline (selective MAO-A inhibitor), Selegiline (selective MAO-B inhibitor)[3]

-

Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

-

Instrumentation: Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~390-405 nm)

-

Plate: Opaque 96-well microplate (e.g., white or black)[14]

Step-by-Step Methodology

Caption: Experimental workflow for the in vitro MAO inhibition assay.

-

Preparation of Solutions: Prepare stock solutions of 6-Me-THIQ, clorgyline, and selegiline in 100% DMSO. Create a series of dilutions (e.g., 0.1 nM to 100 µM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent-induced enzyme inhibition.

-

Enzyme Addition: In separate wells of a 96-well plate, add recombinant hMAO-A or hMAO-B diluted in assay buffer. Include wells for 100% activity (enzyme + substrate, no inhibitor) and background (substrate only, no enzyme).

-

Inhibitor Addition: Add the serially diluted 6-Me-THIQ and positive controls to their respective wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. Causality: This step allows the inhibitor to equilibrate and bind to the enzyme before the substrate is introduced, which is critical for accurately measuring competitive inhibition.

-

Reaction Initiation: Add kynuramine solution to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a pre-warmed microplate reader. Measure the fluorescence signal every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validating System & Expected Data

This protocol is self-validating through the use of selective controls. The results should show that clorgyline potently inhibits MAO-A but not MAO-B, while selegiline potently inhibits MAO-B but not MAO-A.[3] This confirms the integrity of the assay and the distinct identity of the enzyme isoforms used. The data for 6-Me-THIQ will reveal its potency (IC₅₀ value) and its selectivity (the ratio of IC₅₀ for MAO-A vs. MAO-B).

Quantitative Data & Therapeutic Potential

The primary output of the MAO inhibition assay is the IC₅₀ value. This quantitative data allows for direct comparison with known standards and other investigational compounds.

Table 1: Hypothetical MAO Inhibition Data for THIQ Analogs

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI)¹ |

| 6-Me-THIQ | To be determined | To be determined | To be determined |

| 1-Me-THIQ | ~5-15 | ~1-5 | ~3-5 (MAO-B selective) |

| Clorgyline | ~0.01 | >10 | >1000 (MAO-A selective) |

| Selegiline | >10 | ~0.02 | >500 (MAO-B selective) |

¹ Selectivity Index (SI) is calculated as IC₅₀ (less active isoform) / IC₅₀ (more active isoform).

Based on its structural similarity to 1-Me-THIQ, 6-Me-THIQ is predicted to be a reversible, potentially MAO-B selective inhibitor. A compound with moderate to high potency and good selectivity for MAO-B could have significant therapeutic potential in Parkinson's disease, helping to preserve endogenous dopamine levels in the brain.[7] If it demonstrates significant MAO-A inhibition, it could be explored for antidepressant properties.[11]

Conclusion

This compound represents a promising, yet underexplored, candidate for monoamine oxidase inhibition. Grounded in the well-documented activity of the broader THIQ class, there is a strong scientific basis to predict its efficacy. The experimental framework provided in this guide offers a clear, validated pathway for determining its inhibitory profile, including potency and isoform selectivity. The resulting data will be crucial for establishing its mechanism of action and guiding future preclinical and clinical development efforts in the field of neuropharmacology.

References

- Edmondson, D. E., & Binda, C. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission.

- Semantic Scholar. (n.d.). Kinetics, mechanism, and inhibition of monoamine oxidase. Semantic Scholar.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y.

- ResearchGate. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase.

- MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.

- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub.

- BenchChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. BenchChem.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec.

- RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Springer. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.

- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..

- NIH. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC.

- PubMed. (2017).

- PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC.

- NIH. (2023). Diastereoselective Synthesis of (–)

- BenchChem. (n.d.). An In-depth Technical Guide to the Neuroprotective Mechanism of Action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline. BenchChem.

- NIH. (2013).

- PubMed. (n.d.). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed.

- PubMed. (n.d.). Inhibition of Brain Monoamine Oxidase by Adducts of 1,2,3,4-tetrahydroisoquinoline With Components of Cigarette Smoke. PubMed.

- PubMed. (n.d.).

- MDPI. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI.

- Thieme Chemistry. (n.d.).

- PubMed Central. (n.d.).

- Frontiers. (n.d.).

- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal.

- Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia.

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.

- PubMed. (1985). Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics.

- PubMed. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neuropharmacology.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. evotec.com [evotec.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 8. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]

"neuroprotective properties of 6-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives"

An In-Depth Technical Guide to the Neuroprotective Properties of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Preamble: The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold

Neurodegenerative disorders, such as Parkinson's disease (PD), are characterized by the progressive loss of specific neuronal populations, leading to devastating functional decline.[1] A central pathological feature of PD is the degeneration of dopaminergic neurons in the substantia nigra.[2] The therapeutic landscape has long been dominated by symptomatic treatments, highlighting a critical need for novel agents that can halt or reverse the underlying neurodegenerative process.[3] Within this context, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structural motif present in numerous natural alkaloids and found endogenously in the mammalian brain, has emerged as a highly promising starting point for the development of potent neuroprotective agents.[4][5]

This guide focuses specifically on derivatives of this compound (6-Me-THIQ), synthesizing current research to provide an in-depth technical overview for researchers, scientists, and drug development professionals. We will dissect the multifaceted mechanisms of action, explore the critical structure-activity relationships that govern efficacy, and provide validated experimental protocols for assessing neuroprotective potential.

Part 1: The Core Mechanistic Pillars of Neuroprotection

The neuroprotective capacity of 6-Me-THIQ and its analogs is not conferred by a single mode of action but rather by a synergistic interplay of multiple mechanisms that target key pathological cascades in neurodegeneration. Evidence points to a multi-target profile that includes inhibition of monoamine oxidase, potent antioxidant and anti-inflammatory effects, and modulation of excitotoxic pathways.[6][7][8]

Monoamine Oxidase B (MAO-B) Inhibition: Preserving Dopamine and Preventing Neurotoxin Formation

Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane that metabolizes monoamine neurotransmitters, including dopamine.[9] In Parkinson's disease, the activity of MAO-B is elevated in the brain, contributing to a decline in dopamine levels and the generation of oxidative stress through the production of hydrogen peroxide as a byproduct.[10] Furthermore, MAO-B is responsible for converting environmental pro-neurotoxins, like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), into their active, toxic metabolite MPP+, which selectively destroys dopaminergic neurons.[11]

6-Me-THIQ derivatives have been identified as potent, often reversible, inhibitors of MAO-B.[9][10] The causality behind this therapeutic choice is twofold:

-

Dopamine Sparing: By inhibiting MAO-B, these compounds reduce the degradation of synaptic dopamine, thereby increasing its availability and helping to alleviate motor symptoms.[12]

-

Neuroprotection: Inhibition of MAO-B prevents the formation of both endogenous and exogenous neurotoxins and reduces the oxidative burden associated with dopamine catabolism.[13]

This dual-action profile makes MAO-B inhibition a cornerstone of their neuroprotective effect. Structure-activity relationship (SAR) studies have shown that functionalization of the nitrogen atom within the THIQ skeleton can significantly enhance MAO-B inhibitory activity and selectivity.[9]

Antioxidant and Anti-Inflammatory Actions: Quenching the Fires of Neurodegeneration

Oxidative stress and neuroinflammation are inextricably linked processes that create a vicious cycle of neuronal damage.[14] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[15] Chronic neuroinflammation, mediated by activated microglia and astrocytes, releases a barrage of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and other cytotoxic molecules, further exacerbating neuronal loss.[16][17]

6-Me-THIQ derivatives exhibit significant direct and indirect antioxidant properties.[7]

-

Direct Radical Scavenging: The phenolic hydroxyl groups present in many active derivatives can directly donate a hydrogen atom to neutralize free radicals, thereby interrupting lipid peroxidation chain reactions.[18]

-

Modulation of Inflammatory Pathways: Studies have shown that THIQ derivatives can suppress the activation of key pro-inflammatory transcription factors, such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[14][16] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines, effectively dampening the neuroinflammatory response.[16]

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its over-activation, particularly of N-methyl-D-aspartate (NMDA) receptors, leads to excessive calcium (Ca2+) influx into neurons.[6] This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases and lipases, and increased ROS production, ultimately culminating in neuronal death—a process known as excitotoxicity.[19]

Certain THIQ derivatives, notably 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been shown to protect against glutamate-induced neurotoxicity.[20] This protection is mediated, at least in part, by direct antagonism of NMDA receptors.[6][21] By blocking the NMDA receptor, these compounds prevent the initial, critical step of Ca2+ overload, thereby protecting neurons from the downstream destructive cascade.[20]

The convergence of these three mechanisms provides a robust and multifaceted defense against the primary drivers of neurodegeneration.

Part 2: Structure-Activity Relationships and Synthetic Strategies

The biological activity of THIQ derivatives is exquisitely sensitive to their chemical structure. Strategic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structure-Activity Relationship (SAR) Insights

SAR studies have illuminated several key principles for designing effective neuroprotective THIQ derivatives.[4][22]

| Modification Site | Structural Change | Impact on Neuroprotective Activity | Reference |

| Aromatic Ring | Hydroxyl (-OH) substitution (e.g., at C6, C7) | Generally increases antioxidant and radical scavenging activity. Crucial for compounds like Salsolinol. | [23][24] |

| Methoxy (-OCH3) substitution | Can modulate MAO-B inhibition and receptor affinity. Often used to improve metabolic stability and BBB penetration. | [23][25] | |

| C1 Position | Small alkyl group (e.g., Methyl) | The 1-methyl substitution (as in 1MeTIQ) is critical for conferring protection against glutamate excitotoxicity, a property not shared by the parent THIQ. | [6][20] |